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molecular formula C15H33NO2 B3057529 3-(Dodecylamino)propane-1,2-diol CAS No. 821-91-0

3-(Dodecylamino)propane-1,2-diol

Cat. No. B3057529
M. Wt: 259.43 g/mol
InChI Key: VWGWFMQZURGKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05466438

Procedure details

The procedures of Ulsperger et al., J. Prakt. Chemie, Vol. 27, pp. 195-212 (1965), the disclosures of which are hereby incorporated herein by reference in their entirety, were substantially followed. Specifically, 18.54 g laurylamine (0.1M) and 7.4 g glycidol (0.1M) were mixed in 150 ml methanol at 60° C. for 5 hours. The mixture was refluxed for 1 hour at 70° C. The methanol was then removed by rotary evaporation. The product was a solid, 15.3 g (59% yield). After recrystallization from hexane, LDP, was recovered as a white crystal, m.p. 75°-76° C. (m.p. 76°-76.5° C., lit.).
Quantity
18.54 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH2:14]1[O:16][CH:15]1[CH2:17][OH:18]>CO>[CH2:1]([NH:13][CH2:14][CH:15]([OH:16])[CH2:17][OH:18])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
18.54 g
Type
reactant
Smiles
C(CCCCCCCCCCC)N
Name
Quantity
7.4 g
Type
reactant
Smiles
C1C(O1)CO
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was then removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
After recrystallization from hexane, LDP
CUSTOM
Type
CUSTOM
Details
was recovered as a white crystal, m.p. 75°-76° C. (m.p. 76°-76.5° C., lit.)

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)NCC(CO)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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